molecular formula C14H11N3OS B10805736 N-(1H-indol-3-ylmethylideneamino)thiophene-2-carboxamide

N-(1H-indol-3-ylmethylideneamino)thiophene-2-carboxamide

Cat. No.: B10805736
M. Wt: 269.32 g/mol
InChI Key: FMKAYIUNMIHSEK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-3-ylmethylideneamino)thiophene-2-carboxamide typically involves the condensation of an indole derivative with a thiophene carboxylic acid derivative. One common method includes the use of stoichiometric azobisisobutyronitrile (AIBN) and hypophosphorous acid under reflux conditions . The reaction is carried out in a solvent such as 1-propanol, yielding the desired compound in moderate yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-3-ylmethylideneamino)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indoxyl derivatives, while reduction can produce amines.

Mechanism of Action

The mechanism of action of N-(1H-indol-3-ylmethylideneamino)thiophene-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiophene ring can also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxamide: Shares the indole moiety but lacks the thiophene ring.

    Thiophene-2-carboxamide: Contains the thiophene moiety but lacks the indole ring.

    N-(1H-indol-3-ylmethylideneamino)benzamide: Similar structure but with a benzene ring instead of thiophene.

Uniqueness

N-(1H-indol-3-ylmethylideneamino)thiophene-2-carboxamide is unique due to the combination of indole and thiophene moieties. This dual functionality allows it to interact with a broader range of biological targets and exhibit diverse chemical reactivity, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H11N3OS

Molecular Weight

269.32 g/mol

IUPAC Name

N-(1H-indol-3-ylmethylideneamino)thiophene-2-carboxamide

InChI

InChI=1S/C14H11N3OS/c18-14(13-6-3-7-19-13)17-16-9-10-8-15-12-5-2-1-4-11(10)12/h1-9,15H,(H,17,18)

InChI Key

FMKAYIUNMIHSEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC=CS3

Origin of Product

United States

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